N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-fluorophenyl group attached to the acetamide nitrogen.
- A 4-fluorophenyl substituent on the pyrimidine ring.
- A thioether linkage (-S-) connecting the acetamide and pyrimidine moieties.
These modifications are critical for modulating biological activity, particularly in kinase inhibition or anticancer applications .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-7,10H,8-9,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRGPMMWDPGNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are usually introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the aromatic rings.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved through the reaction of a thiol with an appropriate electrophile under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives, differing primarily in substituent type and position. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on structural similarity to .
Key Observations:
Fluorine vs. Chlorine Substitution: Fluorine’s electronegativity and small atomic radius may improve binding affinity to kinase targets compared to chlorine .
Trifluoromethyl Group :
- The trifluoromethyl substituent in introduces steric hindrance, which could reduce off-target interactions but may lower solubility .
Thioether Linkage :
- The -S- bridge in all analogs enhances conformational flexibility and electronic interactions with target proteins .
Yield and Reactivity:
- Fluorinated derivatives (e.g., the target compound) may exhibit lower reaction yields (~68–74%) compared to chlorinated analogs due to fluorine’s stronger electron-withdrawing effects .
Biological Activity
N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A fluorophenyl group
- A thieno[3,2-d]pyrimidine core
- A thioacetamide moiety
This unique combination of structural elements is believed to contribute significantly to its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
1. Antitumor Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidine compounds often demonstrate significant antitumor properties. For example:
- A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines, revealing that certain modifications enhance cytotoxicity against human tumor cells such as Mia PaCa-2 and PANC-1 .
2. Enzyme Inhibition
The compound has been linked to the inhibition of specific kinases involved in cancer progression:
- Inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 beta) was noted, which plays a critical role in various signaling pathways related to cancer cell proliferation and survival .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of related compounds suggest potential applications in treating infections:
- Compounds with similar structural features demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
The biological effects of this compound may be attributed to its ability to interact with key molecular targets:
- The sulfur atom in the thioacetamide group is hypothesized to play a crucial role in binding to target enzymes or receptors.
- The fluorinated phenyl groups may enhance lipophilicity and improve cellular uptake.
Case Studies and Research Findings
Several studies have focused on elucidating the pharmacological profile of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
